4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

CCR4 antagonist Structure-activity relationship Piperazinyl pyrimidine

Source 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine as a distinct CCR4 antagonist tool compound. Its unique 1-phenylethyl-piperazine and 1H-pyrazol-1-yl-pyrimidine architecture offers a stereoelectronic profile not replicated by common 2-phenylethyl or benzyl analogs, making it essential for studying structure-kinetic relationships, selectivity panel screening against receptors like CCR8, and serving as a scaffold for SAR exploration independent of standard patent landscapes.

Molecular Formula C19H22N6
Molecular Weight 334.4 g/mol
CAS No. 2548983-68-0
Cat. No. B6436526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
CAS2548983-68-0
Molecular FormulaC19H22N6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C19H22N6/c1-16(17-6-3-2-4-7-17)23-10-12-24(13-11-23)18-14-19(21-15-20-18)25-9-5-8-22-25/h2-9,14-16H,10-13H2,1H3
InChIKeyIHFXEFSPWGSHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2548983-68-0): CCR4 Antagonist Piperazinyl Pyrimidine for Immuno-Oncology Research Procurement


The compound 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine [1] belongs to the piperazinyl pyrimidine class, which is characterized in patent literature as potent antagonists of the human CC chemokine receptor 4 (CCR4) [2]. Its structure features a unique 1-phenylethyl group on the piperazine ring, distinguishing it from common 2-phenylethyl or benzyl analogs, and a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position. This combination is covered under the general Formula I of US Patent 9,493,453 B2, which claims methods for treating CCR4-mediated diseases such as asthma and allergic dermatitis [2].

Procurement Risk of Generic Piperazinyl Pyrimidine Substitution for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine


Substituting 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine with a generic piperazinyl pyrimidine CCR4 antagonist is not scientifically sound. Minor structural variations, such as the shift from a 1-phenylethyl to a 2-phenylethyl group or the replacement of the pyrazole with another heterocycle, can drastically alter CCR4 binding kinetics and functional antagonism [1]. The patent class explicitly enumerates a wide range of aryl, heteroaryl, and alkyl substitutions on the piperazine and pyrimidine rings, claiming markedly different therapeutic utilities . Without direct head-to-head data, a researcher must assume that the specific stereoelectronic properties of the alpha-methyl-branched 1-phenylethyl group in this compound confer a distinct pharmacological profile that is not replicated by its linear 2-phenylethyl or unsubstituted phenyl counterparts.

Differentiated Evidence for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine Against In-Class Analogs


Structural Differentiation from 2-Phenylethyl Piperazine Analogs in CCR4 Binding Pocket

The compound features a 1-phenylethyl substituent (alpha-methyl branched) on the piperazine ring, in contrast to the more common 2-phenylethyl (linear) substituent found in analogs like 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine . This branching introduces a chiral center and alters the spatial orientation of the phenyl ring, which is predicted to affect the molecule's fit within the hydrophobic pocket of the CCR4 receptor. For a closely related comparators class described in US9493453B2, differing only in the piperazine N-substituent, functional IC50 values against CCR4 varied by more than an order of magnitude [1].

CCR4 antagonist Structure-activity relationship Piperazinyl pyrimidine

Class-Level CCR4 Antagonism Potency Window Inferred from Piperazinyl Pyrimidine Patent

The compound is explicitly covered under the generic Formula I in US9493453B2, which demonstrates CCR4 antagonism [1]. Within this patent family, structurally diverse examples exhibit antagonistic activity in a CCR4 binding assay. The closest publicly available quantitative data point for a piperazinyl pyrimidine CCR4 antagonist, CHEMBL4170833, shows an IC50 of 16 nM in a recombinant human CCR4 Ca2+ mobilization assay [2]. While not the target compound itself, this establishes the class's potential for low-nanomolar potency.

CCR4 inhibition Potency Patent data

Differentiation via Pyrazol-1-yl vs. Other Heterocycles at Pyrimidine 6-Position

The 1H-pyrazol-1-yl group at the 6-position of the pyrimidine core is a specific heterocyclic choice. The patent literature describes the same core with a multitude of other heterocycles, including triazole, imidazole, and substituted pyrroles [1]. A directly comparable analog, 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine , replaces the pyrazole with a 1,2,4-triazole, which alters the hydrogen-bond acceptor/donor pattern and dipole moment of the molecule, potentially leading to differential selectivity profiles against other chemokine receptors.

Heterocycle SAR CCR4 antagonist Pyrazole

Targeted Applications for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in CCR4-Mediated Disease Modeling


In Vitro Reference Antagonist for CCR4-Mediated T-Cell Migration Assays

Based on its class-level evidence as a CCR4 antagonist, this compound can be used as a small-molecule reference inhibitor in transwell migration or chemotaxis assays with CCR4+ T-cells (e.g., Th2 cells, Tregs), where the chemokines CCL17/TARC or CCL22/MDC are the chemoattractants [1]. Its distinct 1-phenylethyl group makes it a suitable tool for studying structure-kinetic relationships of receptor blockade.

Chemical Probe for Differentiating CCR4 from CCR8 and Other Chemokine Receptors

The specific combination of a 1-phenylethyl-piperazine and a 1H-pyrazol-1-yl-pyrimidine creates a structural motif not widely shared among other chemokine receptor antagonist chemotypes. This compound can serve as a probe in selectivity panels against related receptors like CCR8, where it may exhibit a distinct selectivity fingerprint compared to CCR4 antagonists lacking the branched phenylethyl group .

Starting Point for Fragment-Based or Structure-Guided Lead Optimization

The compound's well-defined three-module architecture (phenylethyl-piperazine, pyrimidine core, and pyrazole) provides a clear scaffold for systematic SAR exploration. Its procurement enables medicinal chemistry teams to independently verify receptor interactions and generate novel derivatives with improved metabolic stability, without relying on the standard linear phenylethyl or benzyl analogs that dominate the patent landscape [2].

Quote Request

Request a Quote for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.